molecular formula C10H18ClNO2 B2566017 (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2413847-65-9

(1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2566017
CAS No.: 2413847-65-9
M. Wt: 219.71
InChI Key: DVHIJFHATDKLEU-ABIFROTESA-N
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Description

(1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride is a chiral compound with potential applications in various scientific fields. Its unique structure, featuring a cyclopropane ring and an aminocyclohexyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form the cyclopropane ring.

    Introduction of the Aminocyclohexyl Group: This step involves the nucleophilic substitution of a suitable cyclohexyl derivative with an amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of chirality in biological processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties may contribute to the creation of innovative products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. This can result in various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid
  • (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;methyl ester
  • (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;ethyl ester

Uniqueness

Compared to similar compounds, (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride stands out due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

IUPAC Name

(1R,2S)-2-(4-aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13;/h6-9H,1-5,11H2,(H,12,13);1H/t6?,7?,8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMUDCFHYFTSCN-IOIMWAKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2CC2C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H]2C[C@H]2C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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